molecular formula C29H32N4O3 B11284723 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B11284723
M. Wt: 484.6 g/mol
InChI Key: HYPOSEWPHSIFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of 2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzyl and dimethyl groups. The final step involves the attachment of the cyclohex-1-en-1-yl ethyl acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE stands out due to its unique structure and the presence of the cyclohex-1-en-1-yl ethyl acetamide moiety. Similar compounds include:

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C29H32N4O3/c1-20-13-14-24-23(17-20)26-27(31(24)2)28(35)33(18-22-11-7-4-8-12-22)29(36)32(26)19-25(34)30-16-15-21-9-5-3-6-10-21/h4,7-9,11-14,17H,3,5-6,10,15-16,18-19H2,1-2H3,(H,30,34)

InChI Key

HYPOSEWPHSIFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC(=O)NCCC5=CCCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.